2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
2-(2-Morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound. It features a unique structural framework that includes a morpholine ring and a cycloheptathiophene moiety. The distinctiveness of its structure makes it intriguing in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of this compound is QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex, which is responsible for driving oxygen-dependent respiration .
Mode of Action
The compound interacts with its target, QcrB, and inhibits its function . This inhibition disrupts the normal functioning of the bc1-aa3-type cytochrome c oxidase complex, leading to changes in the cell’s respiration process .
Biochemical Pathways
The affected pathway is the oxygen-dependent respiration pathway . By inhibiting QcrB, the compound disrupts this pathway, leading to downstream effects that include a decrease in the cell’s ability to produce energy through respiration .
Pharmacokinetics
It is noted that blood samples were taken at predetermined time points to determine the concentration of the compound reaching the systemic circulation . This suggests that the compound is absorbed and distributed in the body, but further studies would be needed to fully understand its pharmacokinetic properties.
Result of Action
The result of the compound’s action is a decrease in the cell’s ability to produce energy through respiration . This can lead to cell death, particularly in cells that rely heavily on this pathway for energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Morpholinoacetamide Formation: The synthesis begins with the formation of morpholinoacetamide, a reaction typically involving morpholine and chloroacetic acid under acidic conditions to yield morpholinoacetyl chloride.
Cyclohepta[b]thiophene Core Formation: Separately, the cycloheptathiophene core is prepared through a series of steps, including cyclization and thiophene functionalization.
Final Coupling Reaction: These intermediates undergo coupling, facilitated by catalysts such as palladium, in a controlled environment, to form the final compound.
Industrial Production Methods: The industrial production of this compound leverages continuous flow chemistry techniques for efficiency. This involves the use of automated systems to ensure consistent reaction conditions, minimizing human error and enhancing yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced using agents like lithium aluminum hydride, affecting the morpholine ring and thiophene moiety.
Substitution: The amido group allows for various substitution reactions, introducing different functional groups under mild conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkylating agents in the presence of a base.
Major Products Formed: Depending on the reaction type, major products include oxidized derivatives, reduced forms with altered morpholine rings, and substituted compounds with varied functional groups.
Scientific Research Applications
2-(2-Morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has a diverse array of applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biomolecules and enzyme inhibition properties.
Medicine: Explored for its potential therapeutic effects, particularly in the realm of anti-inflammatory and anti-cancer research.
Industry: Utilized in the development of novel materials with unique electronic properties.
Comparison with Similar Compounds
2-(2-Morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is unique due to its morpholino and cycloheptathiophene structure. Here are some similar compounds:
2-(2-Piperidinoacetamido) Thiophene Derivatives: These share structural similarities but differ in the nitrogen-containing ring, affecting their biological activities.
N-(Cycloheptathiophene) Amides: These compounds resemble the core structure but lack the morpholine moiety, resulting in different reactivity and applications.
Morpholino Substituted Cycloheptathiophenes: These share the morpholine ring but have variations in the thiophene substitution, offering insights into structure-activity relationships.
By comparing these, the uniqueness of this compound stands out in its combined structural elements and resultant properties.
Properties
IUPAC Name |
2-[(2-morpholin-4-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c17-15(21)14-11-4-2-1-3-5-12(11)23-16(14)18-13(20)10-19-6-8-22-9-7-19/h1-10H2,(H2,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTNEIQFRWKSRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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